3-O-Feruloylquinic acid

概要

説明

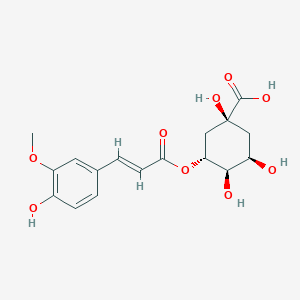

3-O-フェルロイルキナ酸: は、キナ酸に結合したフェノール酸の誘導体です。これは、さまざまな植物に自然に存在する化合物であり、その抗酸化作用で知られています。 この化合物は、分子式C17H20O9、分子量368.34 g/molを持ちます 。 これは、DMSOやその他の有機溶媒に可溶な白色からオフホワイトの固体です .

準備方法

合成経路と反応条件: 3-O-フェルロイルキナ酸は、キナ酸とフェルラ酸のエステル化によって合成できます。この反応には通常、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、ジクロロメタン(DCM)などの有機溶媒中の4-ジメチルアミノピリジン(DMAP)などの触媒の使用が含まれます。 この反応は室温で数時間行われ、その後カラムクロマトグラフィーで精製されます .

工業的生産方法: 3-O-フェルロイルキナ酸の工業的生産には、コーヒー豆や特定の果物などの植物源からの化合物の抽出が含まれます。抽出プロセスには、溶媒抽出と、高速液体クロマトグラフィー(HPLC)などの技術を使用した精製が含まれます。 この化合物は、植物細胞培養の発酵を含むバイオテクノロジー的手法によっても生産できます .

3. 化学反応解析

反応の種類: 3-O-フェルロイルキナ酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてキナ酸とフェルラ酸誘導体を形成できます。

還元: 還元反応によって、この化合物は対応するアルコールに変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

主な生成物:

酸化: キナ酸とフェルラ酸誘導体。

還元: 3-O-フェルロイルキナ酸のアルコール誘導体。

置換: さまざまな置換フェノール化合物.

4. 科学研究の応用

化学: 3-O-フェルロイルキナ酸は、植物抽出物中のフェノール酸の定量化のための分析化学における標準化合物として使用されます。 また、他の生物活性化合物の合成にも使用されます .

生物学: この化合物は抗酸化作用を示し、細胞を酸化ストレスから保護する可能性について研究されています。 また、病原体に対する植物の防御機構における役割についても調査されています .

医学: 3-O-フェルロイルキナ酸は、その抗酸化作用により、治療の可能性があります。 酸化ストレスに関連する疾患(心臓血管疾患や神経変性疾患など)の予防または治療の可能性について研究されています .

産業: この化合物は、食品・飲料業界で天然抗酸化剤として使用されています。 また、その皮膚保護特性により、化粧品やパーソナルケア製品での使用も検討されています .

化学反応の分析

Types of Reactions: 3-O-Feruloylquinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinic acid and ferulic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are used in the presence of a base.

Major Products:

Oxidation: Quinic acid and ferulic acid derivatives.

Reduction: Alcohol derivatives of this compound.

Substitution: Various substituted phenolic compounds.

科学的研究の応用

Chemical Properties and Sources

3-FQA is a derivative of quinic acid, characterized by the presence of a feruloyl group at the 3-position. It is part of the larger family of chlorogenic acids, which are widely studied for their health benefits. Major sources include:

- Coffee Beans : Particularly in green coffee extracts.

- Eucommia ulmoides : A traditional medicinal plant known for various therapeutic effects.

Antioxidant Properties

3-FQA exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can inhibit lipid peroxidation and scavenge free radicals effectively.

- Data Table: Antioxidant Activity of 3-FQA

| Source | Method Used | IC50 Value (µM) | Reference |

|---|---|---|---|

| Green Coffee | DPPH Scavenging | 45 | |

| Coffee Infusions | ABTS Assay | 30 | |

| Synthetic Samples | ORAC Assay | 25 |

Anti-Inflammatory Effects

Research indicates that 3-FQA can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines.

- Case Study: Inhibition of TNF-α Production

In a study involving macrophages treated with lipopolysaccharides (LPS), 3-FQA significantly reduced TNF-α levels, demonstrating its potential as an anti-inflammatory agent .

Anticancer Activity

3-FQA has been investigated for its potential anticancer effects, particularly against colon cancer cells. It has shown promise in inhibiting cell proliferation and inducing apoptosis.

- Data Table: Anticancer Activity Against Colon Cancer Cell Lines

Traditional Uses

Historically, extracts containing 3-FQA have been used in traditional medicine for their therapeutic properties, including pain relief and anti-aging effects attributed to their antioxidant capacity.

Modern Pharmacological Research

Recent studies have focused on isolating and characterizing 3-FQA from various sources to explore its pharmacological potential. For example, research on Eucommia ulmoides has highlighted its role in managing conditions like hypertension and diabetes, where 3-FQA contributes to these effects through its bioactive properties .

作用機序

3-O-フェルロイルキナ酸は、主にその抗酸化作用によって効果を発揮します。それはフリーラジカルと活性酸素種(ROS)をスカベンジし、それによって細胞を酸化損傷から保護します。 この化合物は、抗酸化酵素の発現をアップレギュレートし、プロ酸化酵素の発現をダウンレギュレートします 。 分子標的には、Nrf2経路などの酸化ストレス応答に関与するさまざまなシグナル伝達経路が含まれます .

類似化合物との比較

類似化合物:

- クロロゲン酸(CAS#327-97-9)

- 1-カフェオイルキナ酸(CAS#1241-87-8)

- **3-O-クマロイルキナ酸

生物活性

3-O-Feruloylquinic acid (3-FQA) is a derivative of quinic acid and ferulic acid, recognized for its diverse biological activities. This compound has garnered attention due to its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C₁₇H₂₀O₉

- Molecular Weight : 368.335 g/mol

- CAS Number : 1899-29-2

- Melting Point : 196-197 °C

- Density : 1.53 g/cm³

Antioxidant Activity

This compound exhibits significant antioxidant activity. Studies have shown that it can effectively scavenge free radicals and inhibit oxidative stress in various biological systems.

- In a study examining the antioxidant capacity of chlorogenic acids, including 3-O-FQA, it was found that at a concentration of 10 μM, it quenched DPPH radical species by approximately 21-51% .

- The compound also demonstrated protective effects against H₂O₂-induced mitochondrial damage, with a notable reduction in mitochondrial membrane depolarization and caspase-9 activation .

Antimicrobial Activity

Research indicates that 3-O-FQA possesses antimicrobial properties against various pathogens.

- A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showing a reduction in bacterial viability when treated with the compound .

- The enhancement of bactericidal effects by 3-O-FQA suggests its potential as a natural antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly regarding its effects on colon cancer cells.

- In vitro studies demonstrated that 3-FQA exhibited significant anti-proliferative effects on colon adenocarcinoma cell lines (Caco-2 and SW480). The IC₅₀ values for these cell lines decreased over time, indicating increasing efficacy with prolonged exposure .

| Cell Line | IC₅₀ (24h) | IC₅₀ (48h) | IC₅₀ (72h) |

|---|---|---|---|

| Caco-2 | 0.08 ± 0.00 µM | 0.04 ± 0.01 µM | 0.02 ± 0.00 µM |

| SW480 | 0.12 ± 0.00 µM | 0.06 ± 0.01 µM | 0.03 ± 0.01 µM |

This data highlights the compound's potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects through various mechanisms.

- It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in cell models exposed to inflammatory stimuli . This suggests its role in managing chronic inflammatory conditions.

Neuroprotective Effects

Emerging studies suggest that 3-O-FQA may have neuroprotective properties.

特性

IUPAC Name |

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZUCNPTLULOL-KJJWLSQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310632 | |

| Record name | 5-O-(E)-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62929-69-5, 1899-29-2 | |

| Record name | 5-O-(E)-Feruloylquinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62929-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-(E)-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 - 197 °C | |

| Record name | 3-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 3-FQA is C16H18O9, and its molecular weight is 354.31 g/mol. [, , , , ]

A: Yes, 3-FQA has been characterized using various spectroscopic techniques, including UV, NMR (1D and 2D), and ESI-MS. [, , , , ] These techniques provide detailed information about its structure and can be used for identification and quantification.

ANone: 3-FQA is present in various plants, including:

- Coffee: Arabica and Robusta green coffee beans contain 3-FQA. Its levels can be used to discriminate between the two species. [] It also impacts the flavor stability of ready-to-drink coffee during storage. []

- Bamboo: Bamboo species like Bambusa multiplex produce 3-FQA, especially when treated with histone deacetylase inhibitors. []

- Sugarcane Top: 3-FQA is one of the major polyphenols found in sugarcane top. []

- Other Plants: It is also found in Solanum torvum fruit [, ], Bupleurum multinerve [], Centaurea calolepis [], Macleaya microcarpa [], Phellodendri Amurensis Cortex [], Pourouma guianensis leaves [], Stemona japonica [], Acanthopanax senticosus [], and black carrots. []

A: In Bambusa multiplex cells, a specific BAHD acyltransferase enzyme, BmHQT1, catalyzes the formation of 3-FQA. This enzyme uses feruloyl-CoA as the acyl donor and quinic acid as the acceptor, demonstrating regiospecificity for the C-3 position of quinic acid. []

ANone: While more research is needed, studies suggest 3-FQA may have several beneficial properties:

- Antioxidant Activity: 3-FQA exhibits potent antioxidant activity, scavenging free radicals and protecting against oxidative stress. [, , , ] It has been shown to quench DPPH and xanthine oxidase-generated radicals. []

- Anti-inflammatory Activity: Cnicin, a compound found alongside 3-FQA in Centaurea calolepis, exhibits anti-inflammatory activity by inhibiting NF-κB and iNOS. [] While more research is needed on 3-FQA specifically, its presence in traditionally used anti-inflammatory remedies suggests potential in this area. [, , ]

- Neuroprotective Effects: Research suggests that 3-FQA, along with other polyphenols from sugarcane top, might promote neuronal differentiation and improve mitochondrial function in astrocytes, potentially benefiting cognitive function. [] Further research is needed to confirm these findings.

- Wound Healing: Some studies indicate that 3-FQA, along with other phenylpropanoids, might possess wound-healing properties. []

A: Detailed information regarding the ADME profile of 3-FQA is limited and requires further investigation. [, ]

A: Currently, there are no published clinical trials specifically investigating the effects of 3-FQA in humans. []

ANone: Several analytical techniques are used to identify and quantify 3-FQA, including:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors like DAD (diode-array detector) and MS (mass spectrometry) allows for the separation and quantification of 3-FQA in complex mixtures. [, , , , , , ]

- Ultra-High Performance Liquid Chromatography (UPLC): Similar to HPLC, UPLC offers higher resolution and sensitivity, enhancing the separation and detection of 3-FQA. [, , ]

- Mass Spectrometry (MS): Different MS techniques, including ESI-MS and Q-TOF-MS, are employed to identify and confirm the structure of 3-FQA based on its mass-to-charge ratio and fragmentation pattern. [, , , , , ]

ANone: Future research on 3-FQA should focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。